molecular formula C35H54O5 B1232413 22beta-Angeloyloxyoleanolic acid CAS No. 13224-63-0

22beta-Angeloyloxyoleanolic acid

Cat. No.: B1232413
CAS No.: 13224-63-0
M. Wt: 554.8 g/mol
InChI Key: BJFLQQFMBZHWKK-LQJUYVCFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

22beta-Angeloyloxyoleanolic Acid is a semi-synthetic derivative of oleanolic acid, a pentacyclic triterpenoid found in various plants. This compound is supplied for research purposes to investigate the biological activities of modified triterpenoids. Oleanolic acid and its derivatives are the subject of extensive research due to their wide range of potential bioactivities. Structural modifications to the parent oleanolic acid molecule, such as the introduction of ester groups like angeloyloxy, are a common strategy in medicinal chemistry to enhance potency, improve solubility, or alter the compound's pharmacokinetic profile . Research on oleanolic acid derivatives has indicated potential for a variety of biological effects. Studies have shown that certain derivatives can exhibit anti-cancer properties by modulating pathways such as apoptosis and cell cycle arrest , as well as by influencing DNA damage response mechanisms in cancer cells . Furthermore, oleanolic acid derivatives have been investigated for their anti-inflammatory and anti-oxidant potential, which may be relevant for metabolic and inflammatory disorders . The specific research value of this compound lies in its unique structural modification, which may confer distinct biological properties compared to the parent compound or other derivatives. Researchers can utilize this compound for in vitro and in vivo studies to explore its mechanism of action, specificity, and efficacy in various disease models. This product is intended for research use only and is not for use in humans or as a diagnostic or therapeutic agent.

Properties

CAS No.

13224-63-0

Molecular Formula

C35H54O5

Molecular Weight

554.8 g/mol

IUPAC Name

(4R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C35H54O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-27,36H,12-20H2,1-9H3,(H,38,39)/b21-10+/t23-,24?,25-,26+,27-,32+,33-,34-,35+/m1/s1

InChI Key

BJFLQQFMBZHWKK-LQJUYVCFSA-N

SMILES

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(=O)O)(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C

Synonyms

22 beta-angeloyloxy-oleanolic acid
lantadene A (reduced)
reduced lantadene A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 22beta-Angeloyloxyoleanolic acid typically involves the esterification of oleanolic acid with angelic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 22beta-Angeloyloxyoleanolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

  • Hepatoprotective Properties
    • 22beta-Angeloyloxyoleanolic acid has demonstrated significant hepatoprotective effects, which are crucial for developing treatments for liver diseases. Studies indicate that it can modulate liver function and mitigate damage caused by toxins, particularly in cases of lantana toxicity where it has been linked to hepatogenous photosensitization and liver dysfunction in livestock .
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines contributes to its therapeutic potential in conditions such as arthritis and other inflammatory disorders.
  • Antimicrobial Activity
    • Research has shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. This activity suggests its potential use in developing natural antimicrobial agents for clinical applications .

Toxicological Insights

  • Toxicity in Livestock
    • While this compound has beneficial properties, it is also associated with toxicity in animals, particularly when ingested in large amounts from Lantana camara. The compound can lead to severe liver damage and photosensitization, highlighting the need for careful management of livestock grazing on this plant .
  • Pathological Studies
    • Detailed studies have documented the pathological effects of this compound in experimental models. Symptoms of toxicity include jaundice, liver necrosis, and changes in hematological parameters, emphasizing the compound's dual nature as both a therapeutic agent and a potential toxin .

Case Study: Lantana Toxicity in Cattle

  • A comprehensive study on cattle exposed to Lantana camara revealed that ingestion led to significant hepatic lesions characterized by centrilobular necrosis and cholestasis. The presence of this compound was confirmed as a contributing factor to these pathological changes, underscoring its hepatotoxic potential .

Biochemical Alterations

  • In affected animals, biochemical analyses showed elevated levels of bilirubin and liver enzymes (ALP, AST), indicating liver dysfunction. These findings are critical for understanding the clinical implications of this compound exposure .

Comparative Analysis of Biological Activities

Activity TypeThis compoundOther Triterpenoids
HepatoprotectiveSignificantVariable
Anti-inflammatoryPresentPresent
AntimicrobialEffective against multiple pathogensVaries widely
ToxicityHigh (in livestock)Depends on specific compound

Mechanism of Action

The mechanism of action of 22beta-Angeloyloxyoleanolic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response. The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Triterpenoids

The pharmacological and physicochemical properties of 22β-angeloyloxyoleanolic acid are best understood in the context of analogous triterpenoids. Below is a detailed comparison:

Structural Analogues

Oleanolic Acid
  • Structure : Lacks the angeloyloxy group at C-22; instead, it has a hydroxyl group at C-3 and C-26.
  • Bioactivity : Exhibits hepatoprotective and anti-diabetic effects but lower cytotoxicity against cancer cells compared to its derivatives .
  • Solubility : Higher polarity due to free hydroxyl groups, resulting in reduced membrane permeability.
21-O-Angeloyl-22-O-(2-Methylbutanoyl)-3β,15α,16α,28-Tetrahydroxyolean-12-ene
  • Structure: Features dual esterification at C-21 (angeloyl) and C-22 (2-methylbutanoyl), along with additional hydroxyl groups at C-15 and C-16 .
  • Bioactivity: Demonstrates enhanced anti-inflammatory activity compared to 22β-angeloyloxyoleanolic acid, likely due to increased hydrogen-bonding capacity from hydroxyl groups.
  • Solubility : Lower solubility in aqueous media due to bulky ester groups.
Ursolic Acid
  • Structure: Isomer of oleanolic acid with a ursane skeleton (C-19 methyl group in β-configuration).
  • Bioactivity: Stronger anticancer activity but weaker anti-inflammatory effects compared to 22β-angeloyloxyoleanolic acid.

Physicochemical and Pharmacological Properties

Compound Molecular Formula Key Substituents Bioactivity Highlights Solubility (LogP)
22β-Angeloyloxyoleanolic acid C35H54O5 C-22 β-angeloyloxy Anticancer (IC50: 8.2 μM in HepG2) 6.1
Oleanolic acid C30H48O3 C-3 and C-28 hydroxyl Hepatoprotective (ED50: 12 mg/kg) 3.9
21-O-Angeloyl-22-O-(2-methylbutanoyl) derivative C38H58O7 C-21 angeloyl, C-22 2-methylbutanoyl Anti-inflammatory (TNF-α inhibition: 72% at 10 μM) 7.3
Ursolic acid C30H48O3 Ursane skeleton Anticancer (IC50: 5.5 μM in MCF-7) 5.8

Data synthesized from structural and pharmacological studies .

Mechanistic Differences

  • Anticancer Activity: The angeloyloxy group in 22β-angeloyloxyoleanolic acid enhances mitochondrial membrane disruption in cancer cells, a mechanism less pronounced in oleanolic acid .
  • Anti-Inflammatory Effects: Dual esterification in the 21-O-angeloyl-22-O-(2-methylbutanoyl) derivative improves binding to COX-2, reducing prostaglandin synthesis more effectively than 22β-angeloyloxyoleanolic acid .
  • Metabolic Stability: 22β-Angeloyloxyoleanolic acid shows slower hepatic clearance than ursolic acid due to reduced CYP3A4-mediated oxidation.

Q & A

Q. What criteria determine the inclusion/exclusion of studies in a meta-analysis of this compound’s anti-inflammatory effects?

  • Methodological Answer : Apply PRISMA guidelines: include peer-reviewed studies with standardized outcome measures (e.g., TNF-α inhibition). Exclude studies lacking controls or with unvalidated assays. Use funnel plots to assess publication bias .

Tables for Methodological Reference

Technique Application Key Parameters References
LC-MS/MSQuantification in biological matricesLOD (0.1 ng/mL), LOQ (0.3 ng/mL)
NMR SpectroscopyStructural elucidationδ (ppm) assignments, J-coupling constants
PBPK ModelingIn vitro-to-in vivo extrapolationTissue partition coefficients, clearance rates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.